Cas no 1260899-04-4 (3-(2-phenylphenyl)piperidine)

3-(2-phenylphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-phenylphenyl)piperidine
- EN300-1861427
- 1260899-04-4
-
- Inchi: 1S/C17H19N/c1-2-7-14(8-3-1)16-10-4-5-11-17(16)15-9-6-12-18-13-15/h1-5,7-8,10-11,15,18H,6,9,12-13H2
- InChI Key: IURXTRDWSPVLCS-UHFFFAOYSA-N
- SMILES: N1CCCC(C2=CC=CC=C2C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 237.151749610g/mol
- Monoisotopic Mass: 237.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.7
3-(2-phenylphenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861427-0.1g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1861427-2.5g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1861427-5g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1861427-0.05g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1861427-0.25g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1861427-0.5g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1861427-5.0g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1861427-10g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1861427-10.0g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1861427-1.0g |
3-(2-phenylphenyl)piperidine |
1260899-04-4 | 1g |
$1371.0 | 2023-06-02 |
3-(2-phenylphenyl)piperidine Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 3-(2-phenylphenyl)piperidine
3-(2-phenylphenyl)piperidine: A Comprehensive Overview
The compound with CAS No 1260899-04-4, commonly referred to as 3-(2-phenylphenyl)piperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of piperidines, which are six-membered cyclic amines with a wide range of applications in drug discovery and synthesis. The 3-(2-phenylphenyl)piperidine structure is characterized by a piperidine ring substituted at the 3-position with a 2-phenylphenyl group, which introduces unique electronic and steric properties to the molecule.
Recent studies have highlighted the potential of 3-(2-phenylphenyl)piperidine in various therapeutic areas. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the development of novel analgesics and anticonvulsants. The compound's ability to modulate ion channels, such as voltage-gated sodium channels, has been a focal point of investigation. This property makes it a promising candidate for treating conditions like epilepsy and chronic pain, where modulation of these channels is critical.
One of the most notable advancements involving 3-(2-phenylphenyl)piperidine is its use in the creation of potent inhibitors for certain enzymes. For example, recent research has demonstrated its efficacy as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. By inhibiting HDACs, this compound could potentially be used in the treatment of cancer and other diseases characterized by abnormal gene expression.
In addition to its therapeutic applications, 3-(2-phenylphenyl)piperidine has also been studied for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors or light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers and its potential as a component in organic photovoltaic cells.
The synthesis of 3-(2-phenylphenyl)piperidine has been optimized through various methodologies, including palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling. These methods have enabled chemists to achieve high yields and excellent stereocontrol, which are essential for large-scale production and subsequent biological testing.
From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of 3-(2-phenylphenyl)piperidine. Studies have shown that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. This information is crucial for assessing its ecological impact and ensuring sustainable practices during its production and use.
In conclusion, 3-(2-phenylphenyl)piperidine (CAS No 1260899-04-4) is a versatile compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and properties continue to inspire innovative research across multiple disciplines. As advancements in synthetic methods and biological testing continue to unfold, this compound holds great promise for addressing some of the most pressing challenges in modern science.
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